molecular formula C15H15FN2 B11870947 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11870947
M. Wt: 242.29 g/mol
InChI Key: OMCDMTADBICYDJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines This compound features a fluorophenyl group attached to the tetrahydroquinoline core, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated amine form.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include quinoline derivatives, fully saturated amines, and substituted tetrahydroquinolines.

Scientific Research Applications

2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets within these targets, while the tetrahydroquinoline core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine include other tetrahydroquinoline derivatives and fluorinated aromatic amines. Compared to these compounds, this compound is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Examples of similar compounds include:

Properties

Molecular Formula

C15H15FN2

Molecular Weight

242.29 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C15H15FN2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,13,15,18H,9,17H2

InChI Key

OMCDMTADBICYDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)F)N

Origin of Product

United States

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